molecular formula C22H29Cl3N2O4 B2932361 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride CAS No. 473805-50-4

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride

Cat. No.: B2932361
CAS No.: 473805-50-4
M. Wt: 491.83
InChI Key: NXGGJFCUFAJECL-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring a piperazine core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a propan-2-ol backbone linked to a 4-chloro-3-methylphenoxy moiety. The dihydrochloride salt form enhances aqueous solubility and stability, critical for pharmaceutical applications. While direct data on its physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence, structural analogs suggest moderate molecular weight (~450–500 g/mol) and polar characteristics due to the piperazine and hydroxyl groups .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4.2ClH/c1-16-10-19(3-4-20(16)23)27-14-18(26)13-25-8-6-24(7-9-25)12-17-2-5-21-22(11-17)29-15-28-21;;/h2-5,10-11,18,26H,6-9,12-15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGGJFCUFAJECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride is a complex organic compound with significant potential in pharmacology. Its unique structure, characterized by the presence of a piperazine ring and a benzo[d][1,3]dioxole moiety, suggests various biological activities, particularly in the modulation of neurotransmitter systems.

Structural Characteristics

The compound's molecular formula is C24H32Cl2N2O4C_{24}H_{32}Cl_2N_2O_4 with a molecular weight of approximately 448.9 g/mol. Its structural features include:

  • Piperazine Ring : Commonly found in many pharmaceutical agents, enhancing interaction with biological targets.
  • Benzo[d][1,3]dioxole Moiety : Implicated in diverse biological activities, including potential antidepressant effects.
  • 4-Chloro-3-Methylphenoxy Group : Increases lipophilicity and may enhance receptor binding affinity.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with neurotransmitter receptors, especially those associated with serotonin and dopamine signaling pathways. Research indicates that modifications in the piperazine ring and its substituents can significantly influence the compound's affinity and selectivity for these receptors.

Table 1: Summary of Biological Activities

Activity Target Receptor Mechanism Reference
Antidepressant PotentialSerotonin ReceptorsModulation of serotonin signaling1
Antipsychotic ActivityDopamine ReceptorsInteraction with D2 and D3 dopamine receptors4
Neuroprotective EffectsDopaminergic NeuronsProtection against neurodegeneration4

Case Studies and Research Findings

Research has demonstrated that compounds structurally similar to this compound exhibit promising pharmacological profiles. For instance:

  • Dopamine Receptor Agonism : A study on novel D3 dopamine receptor agonists indicated that structural modifications can lead to selective activation of dopamine pathways without affecting other receptors, suggesting a potential therapeutic application for neuropsychiatric disorders4.
  • Serotonin Modulation : Similar compounds have shown efficacy in modulating serotonin receptor activity, which is crucial for developing antidepressants1.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization reactions involving catechol derivatives.
  • Piperazine Derivative Formation : Reaction of the benzo[d][1,3]dioxole intermediate with piperazine.
  • Final Coupling Reaction : Involves combining the piperazine derivative with other aromatic groups under specific conditions to yield the final product.

Table 2: Synthetic Pathway Overview

Step Reagents/Conditions
CyclizationCatechol + Formaldehyde
Piperazine ReactionBenzo[d][1,3]dioxole + Piperazine
Final CouplingPiperazine Derivative + Aromatic Group

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperazine-based derivatives. Below is a detailed comparison:

Structural Analogues and Key Differences

Compound Name Key Substituents Molecular Weight Salt Form Reference ID
Target Compound 4-Chloro-3-methylphenoxy, benzo[d][1,3]dioxol-5-yl Not explicitly stated* Dihydrochloride N/A
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1-naphthyloxy)-2-propanol dihydrochloride 1-Naphthyloxy Not provided Dihydrochloride
1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride Benzyl, 2-methoxyphenoxy 429.4 Dihydrochloride
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone Morpholinosulfonyl, methanone 508.0 Neutral

*Inferred molecular weight based on analogs: ~480–500 g/mol.

Functional Group Impact on Properties

  • Target vs. The chlorine atom may enhance lipophilicity and receptor-binding affinity compared to the methoxy group in ’s compound .
  • Target vs. Compound : The benzo[d][1,3]dioxol-5-ylmethyl group in the target compound introduces electron-rich aromaticity, which could influence π-π interactions in biological targets compared to the simpler benzyl group in ’s compound .
  • Target vs. Compound: The methanone group in replaces the propan-2-ol backbone, drastically altering polarity and hydrogen-bonding capacity. The morpholinosulfonyl group adds steric bulk and polarity, likely affecting solubility and target selectivity .

Pharmacological Implications

While pharmacological data are absent in the provided evidence, structural trends suggest:

  • Target Compound: The 4-chloro-3-methylphenoxy group may confer selectivity toward adrenergic or serotonergic receptors, as chlorine is common in CNS-active drugs.
  • Compound: The 1-naphthyloxy group’s extended aromatic system might increase nonspecific binding, reducing bioavailability .
  • Compound: The 2-methoxyphenoxy group could enhance metabolic stability via steric hindrance of oxidative enzymes .

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